molecular formula C14H18ClN3S B13254806 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride CAS No. 1008774-64-8

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride

Cat. No.: B13254806
CAS No.: 1008774-64-8
M. Wt: 295.8 g/mol
InChI Key: YSORTRTUYOZOQC-UHFFFAOYSA-N
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Description

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride is a chemical hybrid scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound incorporates two privileged structures: the piperazine ring, a common motif in FDA-approved drugs known for its ability to improve solubility and act as a conformational spacer , and the 2-phenylthiazole moiety, which is frequently associated with diverse biological activities . The primary research application of this compound is as a versatile synthetic intermediate or building block for the development of novel bioactive molecules. Thiazole derivatives are extensively investigated for their antimicrobial , anticancer , and anti-inflammatory properties . The piperazine moiety is a key feature in numerous therapeutics, including CDK4/6 inhibitors for cancer like Palbociclib and Ribociclib, and the antidepressant Vortioxetine . The structural flexibility of this compound allows researchers to explore structure-activity relationships (SAR) by further functionalizing the piperazine nitrogen atoms, making it a valuable template for constructing targeted libraries in drug discovery programs. This product is intended for research and development purposes only. For Research Use Only. Not for human, veterinary, or household use.

Properties

CAS No.

1008774-64-8

Molecular Formula

C14H18ClN3S

Molecular Weight

295.8 g/mol

IUPAC Name

2-phenyl-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C14H17N3S.ClH/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17;/h1-5,11,15H,6-10H2;1H

InChI Key

YSORTRTUYOZOQC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CSC(=N2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Phenyl-1,3-thiazole Intermediates

The 1,3-thiazole ring is typically synthesized via cyclization reactions involving thiosemicarbazone derivatives and α-haloketones or α-haloaldehydes, as reported in heterocyclic synthesis literature. For example:

  • Thiosemicarbazone derivatives react with phenacyl bromide or chloroacetone in 1,4-dioxane under reflux with triethylamine as a base to form 2-phenylthiazole derivatives.

  • Alternatively, condensation of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in aqueous sodium carbonate yields thiazolone intermediates, which can be further cyclized to thiazole rings.

Coupling with Piperazine

The critical step involves coupling the thiazolylmethyl intermediate with piperazine:

  • The nucleophilic secondary amine of piperazine attacks the electrophilic methylene halide or mesylate derivative of the thiazole intermediate.

  • This alkylation is typically performed in polar aprotic solvents such as acetonitrile or DMF, often in the presence of a base to facilitate nucleophilic substitution.

  • Purification of the resulting 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine is achieved by column chromatography.

Formation of Hydrochloride Salt

  • The free base form of the compound is dissolved in a suitable solvent like methanol or ethanol.

  • Treatment with hydrochloric acid (HCl) gas or methanolic HCl yields the hydrochloride salt, which precipitates as a crystalline solid, enhancing stability and handling.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Thiazole ring formation Thiosemicarbazone + phenacyl bromide, reflux in 1,4-dioxane with TEA 2-Phenyl-1,3-thiazole derivative
2 Alkylation at 4-position Reaction with chloromethyl halide or mesylate in acetonitrile 4-(Chloromethyl)-2-phenyl-1,3-thiazole
3 Nucleophilic substitution 4-(Chloromethyl)-thiazole + piperazine in acetonitrile, base 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine
4 Salt formation Treatment with HCl in methanol 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride

Experimental Data and Yields

  • The initial thiazole ring formation typically proceeds with yields ranging from 60% to 85%, depending on solvent and base choice.

  • Alkylation steps for methylene introduction yield 70–90% under optimized conditions.

  • Piperazine coupling reactions generally yield 65–80%, with purification by chromatography enhancing purity to >98%.

  • Hydrochloride salt formation is quantitative with high crystallinity and purity.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals for the methylene protons bridging the thiazole and piperazine rings, aromatic protons of the phenyl group, and piperazine methylene protons.

  • Mass Spectrometry (MS): Confirms molecular weight consistent with the hydrochloride salt.

  • Elemental Analysis: Matches calculated values for C, H, N, S, and Cl.

  • Melting Point: Hydrochloride salt typically shows a sharp melting point, indicative of purity.

Chemical Reactions Analysis

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent on Piperazine Molecular Formula Key Features Potential Activity Reference
Target Compound 2-Phenyl-1,3-thiazol-4-ylmethyl C₁₄H₁₆ClN₃S Thiazole ring, phenyl group CNS/antimicrobial (hypothesized) -
HBK15 (HBK series) 2-Chloro-6-methylphenoxyethoxyethyl C₂₂H₂₈ClN₂O₃ Chloro, methylphenoxy chain Antihistamine (structural inference)
Flunarizine Hydrochloride Bis(4-fluorophenyl)methyl, cinnamyl C₂₆H₂₆F₂N₂·2HCl Fluorinated benzhydryl, unsaturated Calcium channel blocker
1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine 4-(4-Fluorophenyl)thiazol-2-yl C₁₃H₁₄ClFN₄S Fluorophenyl-thiazole Kinase inhibition (speculative)
Piperazine (HY-A0128A) (4-Chlorophenyl)phenylmethyl, tert-butyl C₂₈H₃₅Cl₃N₂ Bulky benzhydryl, chlorine Antihistamine intermediate
1-(4-Fluorobenzyl)piperazine 4-Fluorobenzyl C₁₁H₁₄FN₂ Fluorinated benzyl Tyrosine kinase inhibitor scaffold

Key Differences and Implications

Thiazole vs. This could enhance interactions with sulfur-binding enzymes or receptors . In contrast, flunarizine’s bis(4-fluorophenyl)methyl group increases lipophilicity, favoring blood-brain barrier penetration, while the cinnamyl group adds rigidity .

Substituent Effects: Halogenation: Fluorine in flunarizine and 4-(4-fluorophenyl)thiazole derivatives improves metabolic stability and bioavailability compared to the target’s non-halogenated phenyl group . Bulkiness: HY-A0128A’s tert-butyl group () may hinder receptor access, whereas the target’s phenyl-thiazole-methyl group balances steric effects and binding flexibility .

Pharmacological Nuances: HBK Series (): Substituted phenoxyethyl chains (e.g., HBK15’s chloro-methyl group) likely enhance antihistamine activity by mimicking histamine’s imidazole ring interactions . Tyrosine Kinase Inhibitors (): The 4-fluorobenzyl fragment optimizes kinase binding through fluorine’s electron-withdrawing effects, a feature absent in the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight logP (Predicted) Solubility (HCl salt) Key Functional Groups
Target Compound 293.81 g/mol 2.8 High Thiazole, piperazine
Flunarizine HCl 477.41 g/mol 5.1 Moderate Fluorophenyl, cinnamyl
1-(4-Fluorobenzyl)piperazine 178.24 g/mol 2.2 High Fluorobenzyl
HBK15 418.93 g/mol 3.5 Moderate Chlorophenoxy, methoxy
  • Solubility : Piperazine hydrochloride salts generally exhibit high aqueous solubility, critical for oral bioavailability .

Biological Activity

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C14H18ClN3S
  • Molecular Weight : 295.83 g/mol
  • CAS Number : 1177319-42-4
  • IUPAC Name : 2-phenyl-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride

Synthesis Methods

The synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride typically involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with piperazine under reflux conditions in an organic solvent such as ethanol or methanol. The product is purified through recrystallization or column chromatography. Advanced industrial methods may utilize continuous flow reactors for enhanced yield and quality control .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride has effective antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.025 mg/mL
Candida albicans0.5 mg/mL

The compound's mechanism of action likely involves the inhibition of essential bacterial enzymes or disruption of cell membrane integrity, leading to bacterial cell death .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. Studies reveal its effectiveness against common fungal pathogens, making it a candidate for further development in antifungal therapies .

Anticancer Potential

Emerging research suggests that 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride may possess anticancer properties. Preliminary studies indicate that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This effect is attributed to its ability to interact with specific molecular targets involved in tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

  • Antimicrobial Efficacy : A study published in MDPI evaluated various thiazole derivatives for their antimicrobial activity. The results showed that compounds similar to 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride exhibited potent antibacterial effects with MIC values comparable to established antibiotics .
  • Anticancer Activity : Research conducted on thiazole-based compounds revealed their potential in cancer therapy. The compounds were shown to inhibit tumor growth in vitro and in vivo models, suggesting a promising avenue for cancer treatment .
  • Mechanistic Insights : Investigations into the mechanism of action highlighted that these compounds could modulate key signaling pathways involved in microbial resistance and cancer proliferation, further supporting their therapeutic potential .

Q & A

Q. Resolving conflicting bioactivity results across cell lines

  • Approach :
  • Normalize data to cell viability controls (e.g., ATP-based assays vs. trypan blue exclusion) .
  • Evaluate metabolic stability (e.g., hepatic microsome assays) to rule out false negatives due to rapid degradation .

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